REACTION_CXSMILES
|
[N:1]1[CH:6]=[C:5]([C:7]([O:9]CC)=[O:8])[CH:4]=[C:3]([C:12]([O:14][CH2:15]C)=[O:13])[CH:2]=1.[OH-].[K+]>C(O)C>[CH3:15][O:14][C:12]([C:3]1[CH:2]=[N:1][CH:6]=[C:5]([C:7]([OH:9])=[O:8])[CH:4]=1)=[O:13] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC(=C1)C(=O)OCC)C(=O)OCC
|
Name
|
( 2 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred overnight at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Evaporation of solvent
|
Type
|
CUSTOM
|
Details
|
afforded a white solid
|
Type
|
WASH
|
Details
|
that was rinsed with dichloromethane
|
Type
|
DISSOLUTION
|
Details
|
dissolved in water
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with ether
|
Type
|
FILTRATION
|
Details
|
The resultant white precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1C=NC=C(C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |